

Application Notes and Protocols: 1H and 13C NMR Assignment of α -D-Altropyranose

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Compound of Interest					
Compound Name:	Alpha-D-Altropyranose				
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Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, including carbohydrates. For researchers in drug development and carbohydrate chemistry, unambiguous assignment of 1H and ^{13}C NMR spectra is critical for confirming the structure, stereochemistry, and purity of synthesized compounds. α -D-Altropyranose, a C3 epimer of D-allose, is a monosaccharide of interest in various biochemical studies. This document provides a detailed protocol for the acquisition and assignment of 1H and ^{13}C NMR spectra of α -D-altropyranose, along with tabulated chemical shift data.

Data Presentation

The following tables summarize the 1 H and 13 C NMR chemical shifts for α -D-altropyranose in Deuterium Oxide (D $_{2}$ O).

Table 1: 13C NMR Chemical Shift Assignments for D-Altrose Anomers in D2O



Carbon Atom	α-pyranose (ppm)	β-pyranose (ppm)	α-furanose (ppm)	β-furanose (ppm)
C1	95.3	93.3	102.7	96.9
C2	71.9	72.3	83.0	78.1
C3	71.8	72.1	77.4	76.7
C4	66.8	65.8	84.8	82.6
C5	72.8	75.6	73.2	74.2
C6	62.1	63.1	63.9	64.0

Data sourced from Omicron Biochemicals, Inc.[1]

Note: ^1H NMR spectral data for $\alpha\text{-D-altropyranose}$ is complex due to overlapping signals of different anomers in solution. While a complete, unambiguously assigned ^1H NMR dataset with chemical shifts, multiplicities, and coupling constants for the pure $\alpha\text{-D-altropyranose}$ anomer is not readily available in the public domain, the following experimental protocol can be used to acquire and analyze the spectrum. The anomeric proton (H1) of the α -anomer is typically observed as a doublet with a small coupling constant ($^3\text{J}(\text{H1,H2}) \approx 1\text{-4 Hz}$).

Experimental Protocols

This section details the methodology for preparing a sample of α -D-altropyranose and acquiring high-quality 1 H and 13 C NMR spectra.

I. Sample Preparation

- Sample Weighing: Accurately weigh 5-10 mg of α -D-altropyranose for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
- Solvent Addition: Add approximately 0.6-0.7 mL of high-purity Deuterium Oxide (D₂O, 99.96% D) to the vial. D₂O is the solvent of choice for carbohydrates as it is transparent in the ¹H NMR spectrum, except for the residual HDO signal, and allows for the exchange of hydroxyl protons, simplifying the spectrum.



- Dissolution: Gently vortex the vial to dissolve the sample completely. If necessary, sonicate the sample for a few minutes to ensure complete dissolution.
- Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure that no solid particles are transferred, as they can adversely affect the magnetic field homogeneity and spectral resolution.
- Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) or 4,4dimethyl-4-silapentane-1-sulfonic acid (DSS) can be added.

II. NMR Data Acquisition

The following parameters are provided as a general guideline and should be optimized for the specific spectrometer being used.

A. ¹H NMR Spectroscopy

- Spectrometer: 500 MHz or higher field strength is recommended for better signal dispersion.
- Pulse Program: Standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
- Solvent Suppression: A presaturation sequence should be used to suppress the residual HDO signal.
- Acquisition Parameters:
 - Spectral Width (SW): ~12 ppm
 - Number of Scans (NS): 16-64 (depending on concentration)
 - Relaxation Delay (D1): 1-2 seconds
 - Acquisition Time (AQ): ~3-4 seconds
- Processing:
 - Apply a line broadening (LB) of 0.3 Hz using an exponential window function.



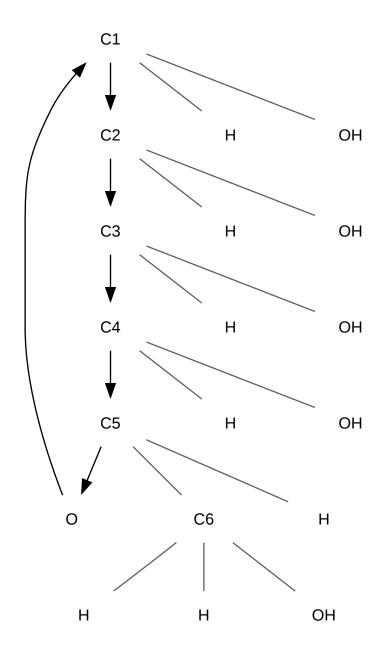
- Manually phase and baseline correct the spectrum.
- \circ Reference the spectrum to the internal standard or the residual HDO peak (typically at δ 4.79 ppm at 298 K).

B. ¹³C NMR Spectroscopy

- Spectrometer: A high-field spectrometer with a cryoprobe is advantageous for sensitivity.
- Pulse Program: Standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).
- Acquisition Parameters:
 - Spectral Width (SW): ~200 ppm
 - Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C)
 - Relaxation Delay (D1): 2 seconds
 - Acquisition Time (AQ): ~1-2 seconds
- · Processing:
 - Apply a line broadening (LB) of 1-2 Hz.
 - Manually phase and baseline correct the spectrum.
 - Reference the spectrum using the internal standard or an external reference.

Visualizations Structure of α-D-Altropyranose



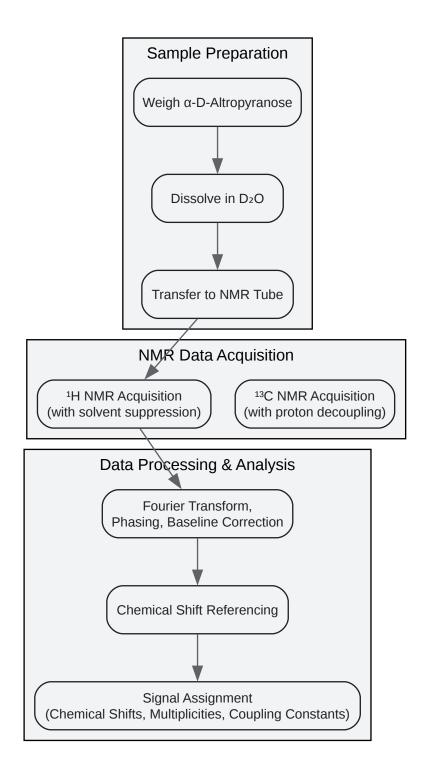


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Caption: Numbered structure of $\alpha\text{-D-altropyranose}$.

Experimental Workflow





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Caption: Workflow for NMR analysis of α -D-altropyranose.



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References

- 1. omicronbio.com [omicronbio.com]
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